2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. This reaction can be carried out under various conditions, including reflux in ethanol or other solvents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s fluorescent properties are due to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with significant thermal stability.
The uniqueness of this compound lies in its combination of biological activity and photophysical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-2-4-8-7-9-10-5-3-6-12(9)11-8/h7,10H,2-6H2,1H3 |
InChI Key |
LNTAGRCADDFRBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2CCCNC2=C1 |
Origin of Product |
United States |
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